Cas no 34861-81-9 (Butanedioic acid,2-phenyl-, 1,4-diethyl ester)
34861-81-9 structure
Product Name:Butanedioic acid,2-phenyl-, 1,4-diethyl ester
Numero CAS:34861-81-9
MF:C14H18O4
MW:250.290324687958
CID:313058
PubChem ID:249294
Update Time:2025-04-19
Butanedioic acid,2-phenyl-, 1,4-diethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanedioic acid,2-phenyl-, 1,4-diethyl ester
- diethyl 2-phenylbutanedioate
- diethyl 2-phenylsuccinate
- (+-)-phenylsuccinic acid diethyl ester
- 1,4-diethyl 2-phenylbutanedioate
- AC1L6O5W
- AC1Q63XB
- AG-F-19666
- AR-1I4468
- CTK4H3171
- diethyl 2-phenyl-succinate
- diethyl phenylsuccinate
- diethyl phenylsucinnate
- NSC67401
- phenylbutanedioic acid diethyl ester
- phenyl-succinic acid diethyl ester
- SureCN1244623
- NSC-67401
- diethylphenyl succinate
- JVQDNCKPHSZFSO-UHFFFAOYSA-N
- SCHEMBL1244623
- DTXSID00290222
- FT-0730795
- 34861-81-9
-
- Inchi: 1S/C14H18O4/c1-3-17-13(15)10-12(14(16)18-4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
- Chiave InChI: JVQDNCKPHSZFSO-UHFFFAOYSA-N
- Sorrisi: O(CC)C(C(C1C=CC=CC=1)CC(=O)OCC)=O
Proprietà calcolate
- Massa esatta: 250.12054
- Massa monoisotopica: 250.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 8
- Complessità: 269
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 52.6Ų
Proprietà sperimentali
- Densità: 1.092
- Punto di ebollizione: 333.6°Cat760mmHg
- Punto di infiammabilità: 159.6°C
- Indice di rifrazione: 1.498
- PSA: 52.6
Butanedioic acid,2-phenyl-, 1,4-diethyl ester Letteratura correlata
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
34861-81-9 (Butanedioic acid,2-phenyl-, 1,4-diethyl ester) Prodotti correlati
- 119-43-7(Ethyl 2-Phenylbutyrate)
- 5413-05-8(Ethyl 2-Phenylacetoacetate)
- 24817-51-4(FEMA 3632)
- 2294-71-5(Methyl 2-phenylbutanoate)
- 1131-15-3(3-phenyloxolane-2,5-dione)
- 101278-21-1(Dihydro-3,4-diphenyl-2,5-furandione)
- 2983-36-0(Benzenepropanoic acid, a-ethyl-, ethyl ester)
- 76-67-5(Diethyl ethylphenylmalonate)
- 1519-21-7(Benzeneacetic acid, a-ethyl-, 1,1'-anhydride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti